2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are known to interact with various organic compounds in these reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with diverse structures and properties .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are generally stable and easy to purify . They are usually bench stable, which suggests good stability and potential bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse applications in chemical and pharmaceutical industries .
Action Environment
The action of 2-Bromo-5-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a key step in many reactions involving these compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
The specific cellular effects of 2-Bromo-5-methylphenylboronic acid pinacol ester are not well-studied. Boronic esters have been used in the development of drug delivery systems. For example, phenylboronic acid pinacol ester has been used to create reactive oxygen species (ROS)-responsive nanoparticles for the treatment of periodontitis .
Molecular Mechanism
This process has been used in formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and can be used in various chemical transformations .
Metabolic Pathways
Boronic esters are known to participate in various borylation approaches .
Transport and Distribution
Boronic esters are known to be relatively stable and readily prepared, making them suitable for various applications .
Subcellular Localization
Boronic esters are generally stable and can be used in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
2-Bromo-5-methylphenylboronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50°C to 100°C
Major Products
The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-methylphenyl)boronic acid
- 2-(2-Bromo-5-methylphenyl)acetaldehyde
- 2-(2-Bromo-5-methylphenyl)acetic acid
Uniqueness
Compared to its analogs, 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions due to the presence of the dioxaborolane moiety. This makes it a preferred choice in synthetic applications where high efficiency and selectivity are required.
Properties
IUPAC Name |
2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJHHWWBXRBEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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